

CAS number and IUPAC name for 6-Bromo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-1-methyl-1H-indole**

Cat. No.: **B159833**

[Get Quote](#)

In-Depth Technical Guide: 6-Bromo-1-methyl-1H-indole

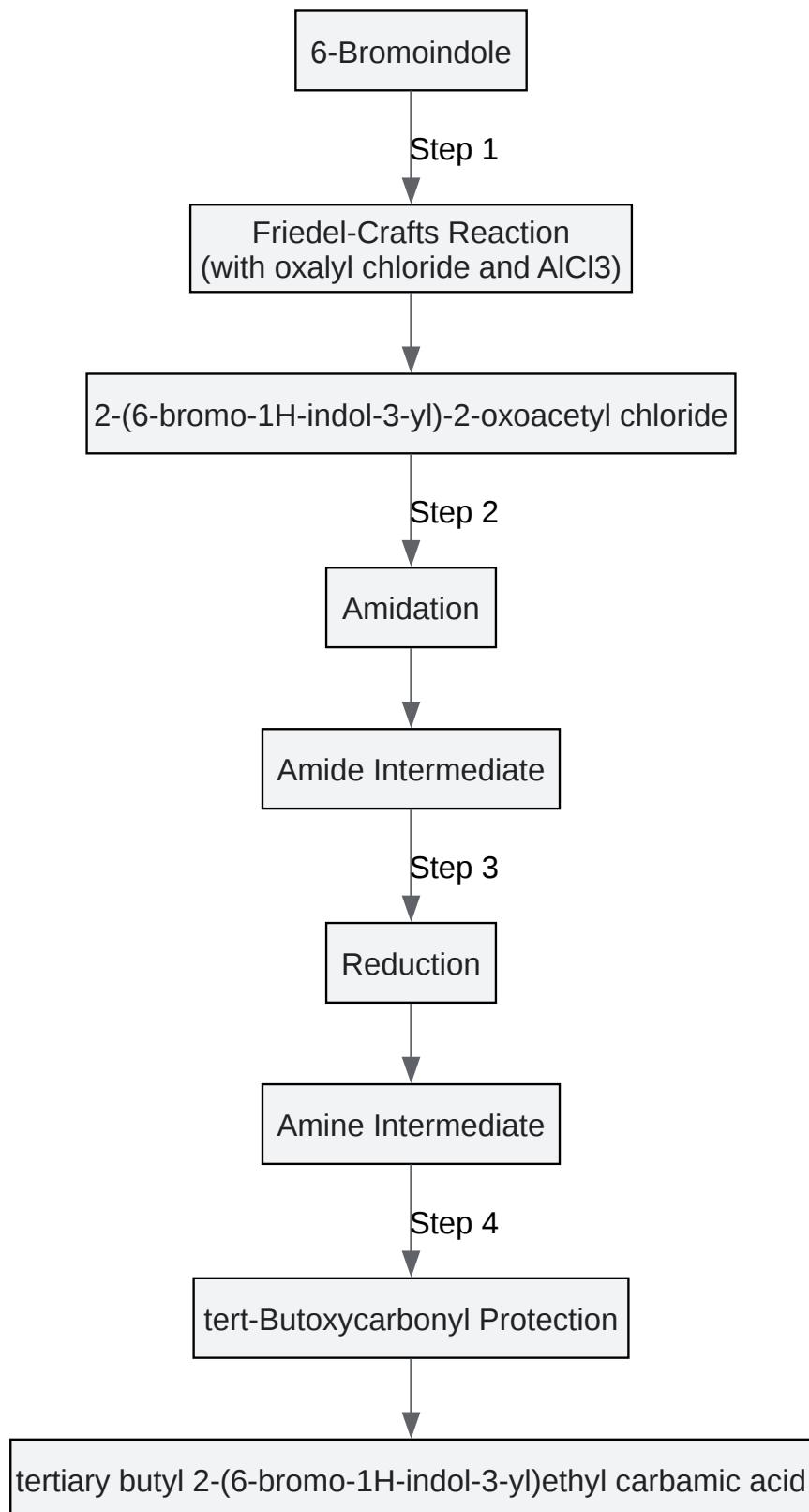
For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methyl-1H-indole is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products. The presence of a bromine atom at the 6-position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **6-Bromo-1-methyl-1H-indole**, with a focus on its application in research and drug development.

Chemical Identification and Properties

The fundamental identifiers and physicochemical properties of **6-Bromo-1-methyl-1H-indole** are summarized below.


Identifier	Value
CAS Number	125872-95-9 [1]
IUPAC Name	6-bromo-1-methyl-1H-indole [1]
Molecular Formula	C ₉ H ₈ BrN
Molecular Weight	210.07 g/mol
Appearance	Pale-yellow to orange to yellow-brown liquid [1]
Purity	≥97%
Storage Temperature	Refrigerator (2-8°C), under an inert atmosphere [2]
Boiling Point	300.878°C at 760 mmHg [2]
InChI Key	PXHJDPPKNUGKPM-UHFFFAOYSA-N [1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **6-Bromo-1-methyl-1H-indole** are not extensively published in peer-reviewed journals, its synthesis would typically follow established methods for the N-methylation and bromination of indole. A general synthetic approach is outlined below. Furthermore, the use of the closely related compound, 6-bromoindole, as a starting material in multi-step syntheses is well-documented.

Representative Experimental Workflow: Synthesis of a 6-Bromoindole Derivative

The following diagram illustrates a representative synthetic pathway starting from 6-bromoindole to obtain a more complex derivative, highlighting the utility of the 6-bromoindole scaffold in organic synthesis. This example is based on the preparation of a tertiary butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamic acid, which is an important medical intermediate.[\[3\]](#)

[Click to download full resolution via product page](#)

Synthetic workflow for a 6-bromoindole derivative.

Biological Significance and Potential Applications

While extensive biological data for **6-Bromo-1-methyl-1H-indole** itself is limited, the broader class of brominated indoles exhibits a wide range of significant biological activities, making them attractive scaffolds for drug discovery.^[4]

Antimicrobial Activity: Several marine-derived indole alkaloids containing a bromine substituent have demonstrated potent antimicrobial activity. For instance, tulongicin A, which contains a di(6-Br-1H-indol-3-yl)methyl group, has shown strong activity against *Staphylococcus aureus*.^[5]

Anticancer Properties: Indole phytoalexins and their brominated derivatives have been investigated for their antiproliferative and anticancer effects.^[6] The indole nucleus is a key component of many existing anticancer drugs, and bromination can enhance their activity.

Anti-inflammatory Effects: Brominated indoles have been shown to possess anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators.^[4]

Role in Drug Development: Due to the diverse biological activities of the brominated indole scaffold, **6-Bromo-1-methyl-1H-indole** serves as a crucial starting material for the synthesis of novel therapeutic agents. The bromine atom can be readily functionalized through various cross-coupling reactions to generate libraries of compounds for screening.^[7]

Potential Signaling Pathway Modulation

The anti-inflammatory effects of some brominated indoles have been attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway. The following diagram illustrates this general mechanism, which represents a potential mode of action for this class of compounds.

[Click to download full resolution via product page](#)

Inhibition of the NF-κB signaling pathway.

Conclusion

6-Bromo-1-methyl-1H-indole is a key synthetic intermediate with considerable potential in the fields of medicinal chemistry and materials science. While direct biological data on this specific compound is not widely available, the extensive research on the biological activities of the brominated indole scaffold highlights its importance. As a versatile building block, **6-Bromo-1-methyl-1H-indole** provides a valuable platform for the development of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-1-methyl-1H-indole | 125872-95-9 [sigmaaldrich.com]
- 2. 6-Bromo-1-methyl-1H-indole – porphyrin-systems [porphyrin-systems.com]
- 3. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]

- 5. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromo-1-methyl-1H-indole | 125872-95-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [CAS number and IUPAC name for 6-Bromo-1-methyl-1H-indole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159833#cas-number-and-iupac-name-for-6-bromo-1-methyl-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com